AL 8810 methyl ester

Descripción general

Descripción

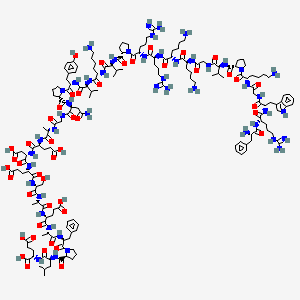

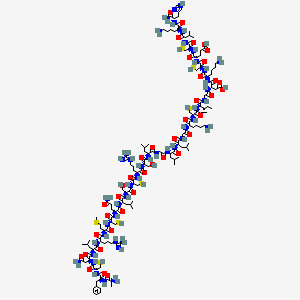

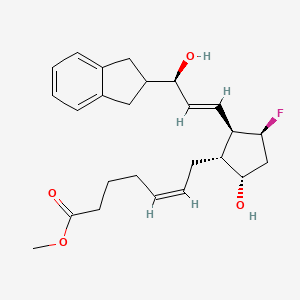

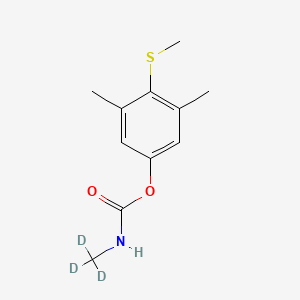

AL 8810 methyl ester is an 11β-fluoro analog of prostaglandin F2α (PGF2α) which acts as a potent and selective antagonist at the FP receptor . It is a lipid soluble, esterified prodrug form of AL 8810 analogous to the commonly used therapeutic intraocular prostaglandin compounds such as latanoprost and travoprost .

Molecular Structure Analysis

AL 8810 methyl ester has a molecular weight of 416.53 and a molecular formula of C25H33FO4 . It is an 11β-fluoro analog of prostaglandin F2α (PGF2α) .

Physical And Chemical Properties Analysis

AL 8810 methyl ester has a molecular weight of 416.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 10 .

Aplicaciones Científicas De Investigación

AL 8810 Methyl Ester: A Comprehensive Analysis of Scientific Research Applications

Ophthalmology Intraocular Pressure Regulation: AL 8810 methyl ester is an esterified prodrug form of AL 8810, which is analogous to therapeutic intraocular prostaglandin compounds such as latanoprost and travoprost. These compounds are commonly used for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension .

Pharmacological Research FP Receptor Antagonism: As an 11β-fluoro analog of prostaglandin F2α (PGF2α), AL 8810 acts as a potent and selective antagonist at the FP receptor, which is significant in pharmacological research for developing treatments that modulate this receptor’s activity .

Drug Development Prodrug Formulation: The lipid solubility of AL 8810 methyl ester suggests its potential use in drug development, particularly in creating formulations that enhance the bioavailability of drugs targeting the FP receptors .

Therapeutic Analog Studies: Studying AL 8810 methyl ester provides insights into the structure-activity relationship (SAR) of prostaglandin analogs, which is crucial for designing new therapeutics with improved efficacy and safety profiles .

Anti-Inflammatory Research: Given the role of prostaglandins in inflammation, AL 8810 methyl ester could be used in research exploring anti-inflammatory treatments, especially those related to ocular conditions .

Receptor Binding Studies: AL 8810 methyl ester can be utilized in receptor binding studies to understand the interaction between FP receptors and their ligands, which has implications for various physiological processes .

Unfortunately, detailed information on additional unique applications was not available from the search results. However, based on its pharmacological profile and analogy to other prostaglandin compounds, these are some of the potential scientific research applications for AL 8810 methyl ester.

Mecanismo De Acción

Target of Action

The primary target of AL 8810 methyl ester is the prostaglandin F2α (FP) receptor . The FP receptor is a part of the prostanoid receptors, which are a group of G-protein-coupled receptors in the cell membrane . The FP receptor plays a crucial role in various physiological processes, including the regulation of intraocular pressure and mediation of luteolysis in the corpus luteum .

Mode of Action

AL 8810 methyl ester is a prostaglandin F2α analog and acts as an agonist at the FP receptor . It competitively antagonizes the effects of the FP receptor agonist Fluprostenol . This means that AL 8810 methyl ester binds to the FP receptor and inhibits the binding of Fluprostenol, thereby reducing its effects .

Biochemical Pathways

Upon binding to the FP receptor, AL 8810 methyl ester activates phospholipase C (PLC) . This leads to the production of elevated levels of diacylglycerol and inositol trisphosphate . The latter induces a rapid increase in intracellular calcium . This pathway is crucial for various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

As a lipid-soluble compound, it is expected to have good bioavailability .

Result of Action

The result of AL 8810 methyl ester’s action is the inhibition of the effects of the FP receptor agonist Fluprostenol . This can lead to various cellular effects, depending on the specific role of the FP receptor in the cell type .

Direcciones Futuras

The pharmacology of AL 8810 methyl ester has not been published . Therefore, future research could focus on further elucidating its pharmacological properties and potential therapeutic applications.

Relevant Papers

One relevant paper is “AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor” published in the Journal of Pharmacology and Experimental Therapeutics .

Propiedades

IUPAC Name |

methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO4/c1-30-25(29)11-5-3-2-4-10-21-20(22(26)16-24(21)28)12-13-23(27)19-14-17-8-6-7-9-18(17)15-19/h2,4,6-9,12-13,19-24,27-28H,3,5,10-11,14-16H2,1H3/b4-2-,13-12+/t20-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQUNXDCROKALM-ZOXVUOEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347566 | |

| Record name | AL 8810 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1176541-11-9 | |

| Record name | AL 8810 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)